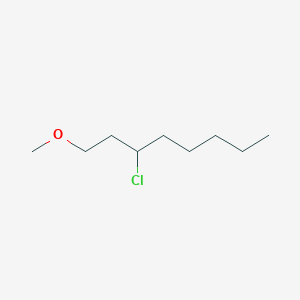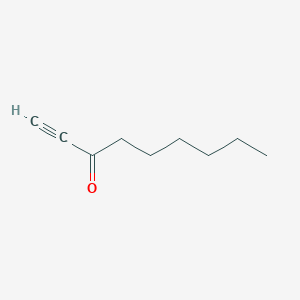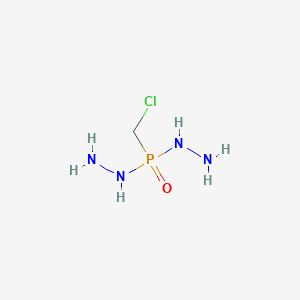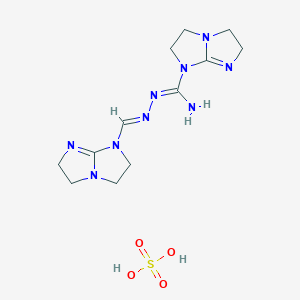
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate is a complex organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate typically involves multi-step organic reactions. The starting materials are usually simple imidazole derivatives, which undergo a series of condensation, cyclization, and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with different hydrogenation levels.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive imidazole core.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate involves its interaction with specific molecular targets and pathways. The imidazole rings can bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler analog with a single imidazole ring, widely used in pharmaceuticals and agrochemicals.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad-spectrum biological activities.
Triazole: A five-membered ring containing three nitrogen atoms, used in antifungal agents and other bioactive compounds.
Uniqueness
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate is unique due to its complex structure, which includes multiple imidazole rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
68214-71-1 |
|---|---|
Molekularformel |
C12H19N9.H2O4S C12H21N9O4S |
Molekulargewicht |
387.42 g/mol |
IUPAC-Name |
sulfuric acid;N'-[(E)-2,3,5,6-tetrahydroimidazo[1,2-a]imidazol-7-ylmethylideneamino]-2,3,5,6-tetrahydroimidazo[1,2-a]imidazole-7-carboximidamide |
InChI |
InChI=1S/C12H19N9.H2O4S/c13-10(21-8-7-19-4-2-15-12(19)21)17-16-9-20-6-5-18-3-1-14-11(18)20;1-5(2,3)4/h9H,1-8H2,(H2,13,17);(H2,1,2,3,4)/b16-9+; |
InChI-Schlüssel |
IXIIYMRGLCOCLC-QOVZSLTQSA-N |
Isomerische SMILES |
C1CN2CCN(C2=N1)/C=N/N=C(\N)/N3CCN4C3=NCC4.OS(=O)(=O)O |
Kanonische SMILES |
C1CN2CCN(C2=N1)C=NN=C(N)N3CCN4C3=NCC4.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


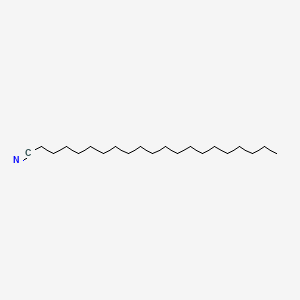

![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)





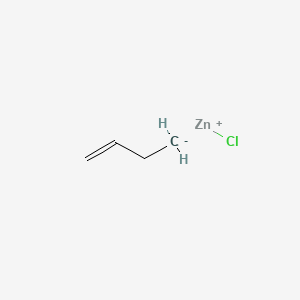
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)

